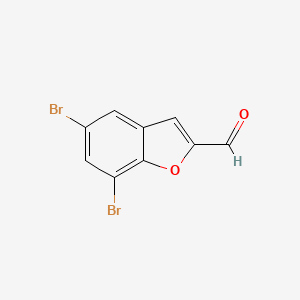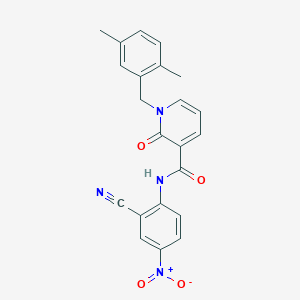
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a combination of isoxazole and thiophene rings. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while thiophene is a sulfur-containing heterocycle. The presence of these rings in a single molecule makes it a subject of interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base.
-
Isoxazole Formation
Reactants: Hydroximoyl chloride, alkyne
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
Reaction: R-C(Cl)=NOH + R’-C≡CH→Isoxazole
-
Attachment of the Thiophene Ring
Reactants: 3,4-dimethoxyphenylisoxazole, thiophene-2-carboxylic acid
Conditions: Coupling reagents (e.g., EDCI, HOBt), solvent (e.g., DMF), room temperature
Reaction: Isoxazole-CH2-NH2+Thiophene-COOH→this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA)
Conditions: Solvent (e.g., dichloromethane), room temperature
-
Reduction
- Reduction can occur at the isoxazole ring, potentially breaking the ring and forming amines.
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4)
Conditions: Solvent (e.g., ether), low temperature
-
Substitution
- The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles like sodium hydride (NaH) and alkyl halides
Conditions: Solvent (e.g., DMF), elevated temperature
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, ring-opened products
Substitution: Alkylated phenyl derivatives
科学研究应用
Chemistry
In chemistry, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological activities. Isoxazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the thiophene ring may enhance these activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic properties due to the presence of the thiophene ring, which is known for its conductive properties.
作用机制
The mechanism by which N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The isoxazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to mimic the structure of natural substrates and inhibitors.
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 3-phenylisoxazole share the isoxazole ring but differ in their substituents.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and 2,5-dimethylthiophene share the thiophene ring but have different functional groups attached.
Uniqueness
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the isoxazole and thiophene rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activities that are not as easily achievable with simpler compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-6-5-11(8-15(13)22-2)14-9-12(19-23-14)10-18-17(20)16-4-3-7-24-16/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGVKULTXSDARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![2-phenoxy-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2682100.png)

![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)
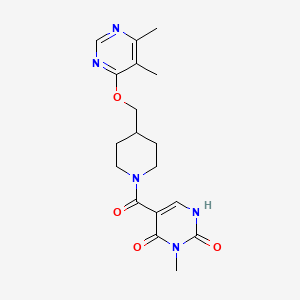
![2-(1,2-benzoxazol-3-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2682105.png)
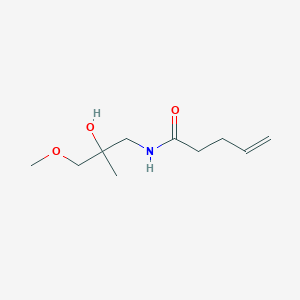
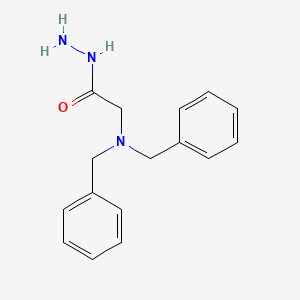
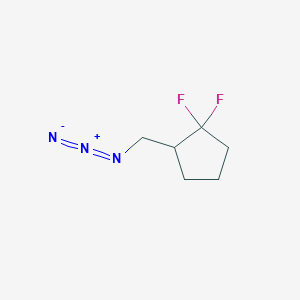
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2682113.png)
